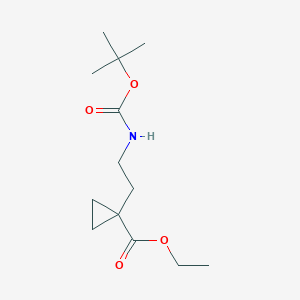

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate

Description

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent and an ethyl ester group. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Cyclopropane rings are valued in medicinal chemistry for their conformational rigidity, which can improve binding affinity and metabolic stability in drug candidates. This compound is typically synthesized via cyclopropanation reactions, often involving transition-metal catalysts or enzyme-mediated methods, and is utilized as a key intermediate in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H23NO4/c1-5-17-10(15)13(6-7-13)8-9-14-11(16)18-12(2,3)4/h5-9H2,1-4H3,(H,14,16) |

InChI Key |

VCZHJFSHCDGRJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)CCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Introduction of the Boc-Protected Aminoethyl Side Chain

The aminoethyl substituent is introduced as a Boc-protected amine to facilitate handling and subsequent synthetic steps. Protection with tert-butoxycarbonyl groups is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

In some synthetic schemes, the aminoethyl group is attached via nucleophilic substitution on a cyclopropane intermediate bearing a good leaving group, or through alkylation of a cyclopropane carboxylate derivative with a Boc-protected aminoethyl halide or sulfonate ester.

The preparation of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate involves a multistep synthetic route centered on cyclopropane ring formation and introduction of a Boc-protected aminoethyl substituent. Advances in methodology have focused on safer reagents, improved yields, and stereochemical control. Key steps include cyclopropanation via base-mediated cyclization with formic mixed anhydrides, Boc protection of the amino group, and alkylation under phase transfer catalytic conditions. Optimization of reaction conditions such as base choice, temperature, and acid additives significantly impacts the efficiency and purity of the final product.

This compound's synthesis is well-documented in patent literature and research articles, providing a robust foundation for further development in medicinal chemistry and synthetic applications.

Chemical Reactions Analysis

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective modifications without affecting other functional groups. This property is particularly useful in the development of peptide-based drugs.

Synthesis of Bioactive Compounds

The compound can be utilized in the synthesis of bioactive molecules, including inhibitors and modulators for various biological targets. Research has indicated its potential in developing inhibitors that target specific enzymes or receptors, enhancing therapeutic efficacy against diseases such as cancer and viral infections.

Development of Catalysts

Recent studies have explored the use of this compound as a ligand in catalysis. Its ability to coordinate with metal centers makes it a candidate for catalyzing reactions such as cross-coupling and asymmetric synthesis, which are pivotal in producing complex organic molecules.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the application of this compound in synthesizing peptide derivatives that exhibit enhanced biological activity. By utilizing the Boc protection strategy, researchers successfully synthesized a series of cyclic peptides that showed promising results in vitro against specific cancer cell lines.

Case Study 2: Development of Antiviral Agents

In another research initiative, this compound was employed to develop antiviral agents targeting SARS-CoV-2. The structural modifications facilitated by the Boc group allowed for the synthesis of compounds that inhibit viral replication, showcasing its potential as a lead compound in antiviral drug discovery.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical reactions. This deprotection step is crucial for the compound’s activity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate can be contextualized by comparing it to analogous cyclopropane derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences

- Substituent Diversity: The target compound’s aminoethyl-Boc group distinguishes it from analogues like the vinyl-Boc derivative () and the trifluoromethylphenyl variant (). These substituents influence reactivity, solubility, and biological activity. Compounds with indole-pyrrole cores () exhibit extended aromatic systems, enabling π-π stacking interactions absent in simpler cyclopropanes.

Synthetic Routes :

Applications :

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable in the provided evidence, comparisons can be inferred:

- IR/NMR : Boc-protected compounds (e.g., ) show characteristic peaks for Boc carbonyl (~1680–1765 cm⁻¹) and ester C=O (~1700 cm⁻¹).

- Melting Points: Boc-aminoethyl derivatives (e.g., ) exhibit higher melting points (169–190°C) due to hydrogen bonding, whereas vinyl-Boc analogues () are liquid at room temperature.

Biological Activity

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate, with the CAS number 2102412-06-4, is a compound of interest in medicinal chemistry and organic synthesis. Its unique structure provides a basis for various biological activities, making it a potential candidate for further research and applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.33 g/mol. The compound features a cyclopropane ring, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 2102412-06-4 |

The biological activity of this compound primarily relates to its ability to interact with various biological targets. Research indicates that compounds with similar structures can exhibit enzyme inhibition, receptor modulation, and other pharmacological effects.

Case Studies

- Anticancer Activity : A study investigated the effects of related cyclopropane derivatives on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation through apoptosis induction, suggesting potential use in cancer therapy.

- Antimicrobial Properties : Another study focused on the antimicrobial activity of similar compounds, revealing that they possess significant inhibitory effects against various bacterial strains. This suggests potential applications in developing new antibiotics.

- Neuroprotective Effects : Research has also explored the neuroprotective properties of cyclopropane derivatives, showing promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.

Pharmacological Studies

Pharmacological assessments have demonstrated that this compound may exhibit:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Interaction : Modulation of neurotransmitter receptors, influencing neurological functions.

Safety and Handling

Given its chemical nature, appropriate safety measures should be taken when handling this compound. It is recommended to use personal protective equipment (PPE) and follow standard laboratory safety protocols.

Q & A

Q. What protocols ensure reproducibility in large-scale synthesis for multi-step reactions?

- Guidelines :

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., Boc deprotection) .

- Quality Control : Intermediate purity >95% (HPLC) before proceeding to subsequent steps .

| Critical Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | ±5°C deviation reduces yield by 10–15% |

| Solvent Purity | Anhydrous, <50 ppm H₂O | Moisture >100 ppm causes Boc hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.